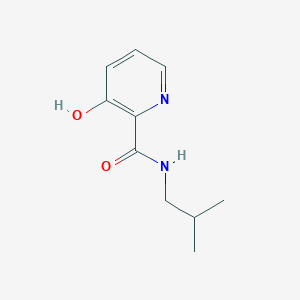
3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide is a chemical compound with a pyridine ring substituted with a hydroxy group at the third position and a carboxamide group at the second position, which is further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 2-methylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxy group at the third position can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3-oxo-N-(2-methylpropyl)pyridine-2-carboxamide.
Reduction: Formation of 3-hydroxy-N-(2-methylpropyl)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Hydroxy-2-methylpyridine: A derivative with a similar structure but lacking the carboxamide group.
N-(2-Hydroxyethyl)pyridine-3-carboxamide: A compound with a hydroxyethyl group instead of the 2-methylpropyl group.
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with a thieno ring.
Uniqueness: 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and carboxamide groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
143101-44-4 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)6-12-10(14)9-8(13)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3,(H,12,14) |
InChI Key |
VHHKTBVSBXKFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


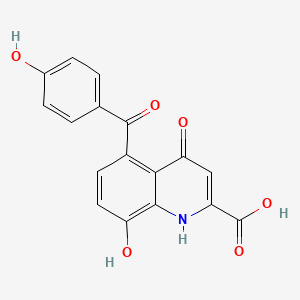
acetate](/img/structure/B12557345.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)

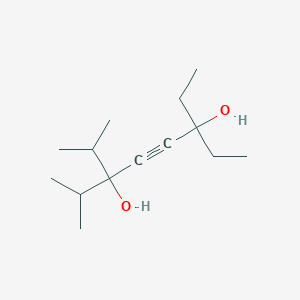
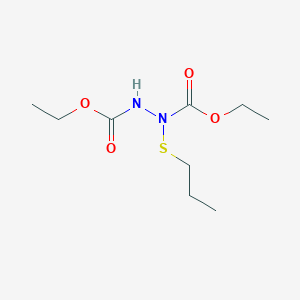
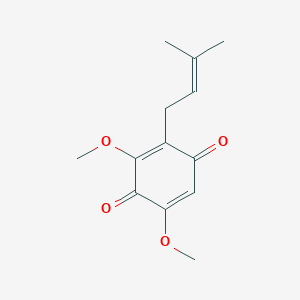
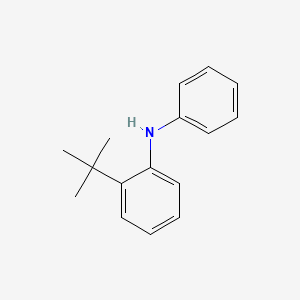
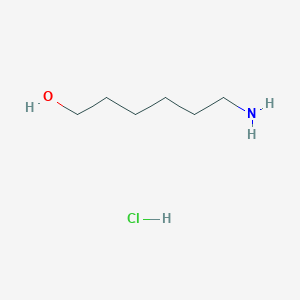
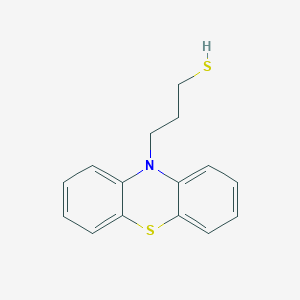
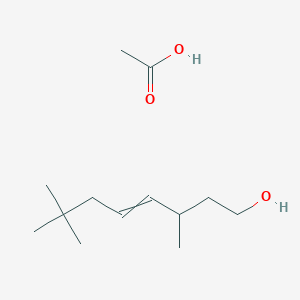
![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
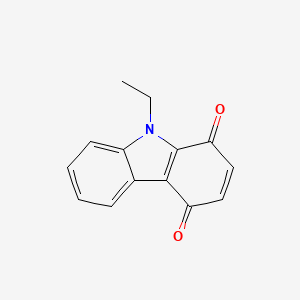
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
